molecular formula C26H24N2O2 B7710868 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide

货号 B7710868
分子量: 396.5 g/mol
InChI 键: TUFRDVIWFZINPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HM-3, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. HM-3 is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.

作用机制

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide inhibits the activity of PARP enzymes by binding to the catalytic domain of PARP-1 and PARP-2. This prevents the enzymes from repairing DNA damage, leading to the accumulation of single-strand DNA breaks and ultimately cell death. In addition, PARP inhibition also leads to the activation of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases and stroke. It has been suggested that the neuroprotective effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may be due to its ability to reduce inflammation and oxidative stress in the brain.

实验室实验的优点和局限性

One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its specificity for PARP enzymes, which allows for targeted inhibition of DNA repair mechanisms in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

未来方向

There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects. In addition, there is ongoing research into the use of PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further optimization of the pharmacokinetic properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, is a promising compound with potential applications in cancer treatment and neurodegenerative diseases. Its specificity for PARP enzymes and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Ongoing studies will provide more insights into the mechanism of action and potential therapeutic benefits of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide.

合成方法

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with o-toluidine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield N-(o-tolyl)-2-methylquinoline-3-amine. The final step involves the reaction of this compound with benzoyl chloride in the presence of triethylamine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. The overall yield of this synthesis method is approximately 50%.

科学研究应用

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential applications in cancer treatment. PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide have been shown to be effective in targeting cancer cells that have defects in DNA repair mechanisms, such as those with mutations in BRCA1 or BRCA2 genes. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in stroke and other ischemic conditions.

属性

IUPAC Name

2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-12-13-20-15-21(25(29)27-23(20)14-17)16-28(24-11-7-5-9-19(24)3)26(30)22-10-6-4-8-18(22)2/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFRDVIWFZINPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(2-methylphenyl)benzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。